molecular formula C12H24 B14644992 (Z)-2,3-Di-tert-butyl-2-butene CAS No. 54429-93-5

(Z)-2,3-Di-tert-butyl-2-butene

Cat. No.: B14644992
CAS No.: 54429-93-5
M. Wt: 168.32 g/mol
InChI Key: UKVHFKANOLLXHC-KTKRTIGZSA-N
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Description

(Z)-2,3-Di-tert-butyl-2-butene: is an organic compound characterized by its unique structure, where two tert-butyl groups are attached to the second and third carbon atoms of a butene molecule. This compound is notable for its stability and steric hindrance, which influences its reactivity and applications in various fields of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2,3-Di-tert-butyl-2-butene typically involves the alkylation of butene with tert-butyl halides under strong basic conditions. One common method is the reaction of 2-butene with tert-butyl chloride in the presence of a strong base like potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts and advanced separation techniques are employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-2,3-Di-tert-butyl-2-butene can undergo oxidation reactions, typically forming tert-butyl ketones or alcohols depending on the oxidizing agent used.

    Reduction: Reduction reactions are less common due to the steric hindrance provided by the tert-butyl groups.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic substitutions, where the tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under controlled conditions to achieve selective substitution.

Major Products:

    Oxidation: Formation of tert-butyl ketones or alcohols.

    Substitution: Various substituted butenes depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: (Z)-2,3-Di-tert-butyl-2-butene is used as a ligand in catalytic reactions due to its steric properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s derivatives are explored for potential pharmaceutical applications, particularly in the design of sterically hindered drugs.

Industry:

    Polymerization: It is used in the production of specialized polymers with unique properties.

    Material Science: The compound is investigated for its potential in creating advanced materials with specific characteristics.

Mechanism of Action

The mechanism by which (Z)-2,3-Di-tert-butyl-2-butene exerts its effects is primarily through its steric hindrance, which influences its reactivity and interaction with other molecules. The tert-butyl groups create a bulky environment around the double bond, affecting the compound’s ability to participate in certain reactions. This steric effect is utilized in various applications, such as catalysis and material science, where controlled reactivity is desired.

Comparison with Similar Compounds

    (E)-2,3-Di-tert-butyl-2-butene: The geometric isomer with different spatial arrangement of the tert-butyl groups.

    2,3-Di-tert-butyl-1-butene: A structural isomer with the double bond at a different position.

    2,3-Di-tert-butyl-2-butane: A saturated analog without the double bond.

Uniqueness:

    Steric Hindrance: (Z)-2,3-Di-tert-butyl-2-butene is unique due to its significant steric hindrance, which influences its reactivity and applications.

    Geometric Configuration:

Properties

CAS No.

54429-93-5

Molecular Formula

C12H24

Molecular Weight

168.32 g/mol

IUPAC Name

(Z)-2,2,3,4,5,5-hexamethylhex-3-ene

InChI

InChI=1S/C12H24/c1-9(11(3,4)5)10(2)12(6,7)8/h1-8H3/b10-9-

InChI Key

UKVHFKANOLLXHC-KTKRTIGZSA-N

Isomeric SMILES

C/C(=C(\C)/C(C)(C)C)/C(C)(C)C

Canonical SMILES

CC(=C(C)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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